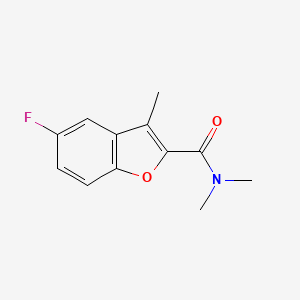

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

Description

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide: is a synthetic organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol It is characterized by the presence of a fluorine atom, three methyl groups, and a benzofuran carboxamide structure

Properties

IUPAC Name |

5-fluoro-N,N,3-trimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYBWLIJDOQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231283 | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81718-71-0 | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081718710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The preparation of benzofuran derivatives often involves:

Example Reaction Pathway

While specific details for this compound are sparse, analogous compounds such as fluoro-benzofuran derivatives are synthesized using the following steps:

- Fluorination Reaction : A precursor such as 2-nitrobenzofuran undergoes fluorination using reagents like hydrofluoric acid or fluorinating agents.

- Reduction and Amide Formation : The nitro group is reduced to an amine, followed by reaction with trimethylacetic acid chloride to form the carboxamide group.

- Methylation : Controlled methylation reactions introduce trimethyl groups at desired positions.

Key Reaction Conditions

The synthesis typically requires:

- Temperature Control : Reactions are often conducted at low temperatures (0–10°C) for fluorination and amide formation to prevent side reactions.

- Catalysts : Acidic catalysts such as sulfuric acid or Lewis acids may be used to enhance reaction efficiency.

- Solvents : Organic solvents like dichloromethane or chloroform are commonly employed during extraction and purification steps.

Comparative Analysis of Methods

Below is a comparison table summarizing key aspects of preparation methods:

| Step | Reagents Used | Conditions | Advantages |

|---|---|---|---|

| Fluorination | Hydrofluoric acid | Low temperature | High selectivity |

| Amide Formation | Trimethylacetic acid chloride | Mild acidic environment | Efficient bond formation |

| Methylation | Methyl iodide | Controlled heating | Precise substitution |

Research Findings

Studies on fluorinated benzofuran derivatives highlight:

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Pathway Interference: Disrupting key biochemical pathways involved in disease processes.

Comparison with Similar Compounds

- 5-Fluoro-2-benzofurancarboxamide

- N,N,3-trimethyl-2-benzofurancarboxamide

- 5-Fluoro-N-methyl-2-benzofurancarboxamide

Comparison:

- 5-Fluoro-2-benzofurancarboxamide: Lacks the additional methyl groups, which may affect its chemical reactivity and biological activity.

- N,N,3-trimethyl-2-benzofurancarboxamide: Does not contain the fluorine atom, potentially altering its electronic properties and interactions with molecular targets.

- 5-Fluoro-N-methyl-2-benzofurancarboxamide: Contains fewer methyl groups, which may influence its solubility and pharmacokinetic properties.

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide stands out due to its unique combination of fluorine and multiple methyl groups, contributing to its distinct chemical and biological properties.

Biological Activity

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the CAS number 81718-71-0, is characterized by the following chemical structure:

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.24 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Research indicates that this compound may interact with various biological targets, leading to significant pharmacological effects.

Enzyme Inhibition

One of the key areas of investigation has been the compound's ability to inhibit enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and has implications in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Cancer Treatment

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound induced apoptosis in several types of cancer cells. The mechanism involved HDAC inhibition, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. It demonstrated moderate efficacy against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide, and how can reaction conditions be optimized?

Methodological Answer:

- Core Synthesis Steps :

- Benzofuran Core Formation : Start with halogenated benzofuran precursors (e.g., 5-bromo-2-fluorophenylacetic acid derivatives) .

- Carboxamide Introduction : Use nucleophilic substitution with methylamine derivatives under basic conditions (e.g., K₂CO₃/NaOH in THF) to install the N,N-dimethylcarboxamide group .

- Fluorination : Optimize fluorination via electrophilic aromatic substitution (e.g., using Selectfluor™) at the 5-position of the benzofuran ring .

- Optimization Strategies :

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- Primary Techniques :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ion for C₁₃H₁₅FNO₂: 260.1052) .

- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substitution and ¹H/¹³C NMR to resolve methyl groups (e.g., N,N-dimethyl signals at δ 2.8–3.1 ppm) .

- Purity Assessment :

- HPLC with UV/Vis Detection : Utilize C18 columns (acetonitrile/water gradient) to detect impurities <0.5% .

Q. How should stability studies be designed to assess storage and handling conditions?

Methodological Answer:

- Key Parameters :

- Degradation Analysis :

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis to identify decomposition products (e.g., quinone derivatives from oxidation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound in medicinal chemistry?

Methodological Answer:

- Modification Strategies :

- Biological Assays :

Q. What computational tools are recommended for modeling interactions with biological targets?

Methodological Answer:

- Software Stack :

- Data Integration :

- Combine QSAR models with experimental IC₅₀ data to refine predictive accuracy .

Q. How can in vivo pharmacokinetic studies be designed to evaluate metabolic pathways?

Methodological Answer:

- Experimental Design :

- Dose Optimization :

Q. How should contradictory data on biological activity be resolved?

Methodological Answer:

- Root-Cause Analysis :

- Statistical Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.